1-Bromo-4-(cyclopentyloxy)-2,3-difluorobenzene
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Overview
Description
1-Bromo-4-(cyclopentyloxy)-2,3-difluorobenzene is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(cyclopentyloxy)-2,3-difluorobenzene typically involves a multi-step process. One common method is the bromination of 4-(cyclopentyloxy)-2,3-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(cyclopentyloxy)-2,3-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative, while electrophilic aromatic substitution with nitric acid would produce a nitro-substituted benzene derivative.
Scientific Research Applications
1-Bromo-4-(cyclopentyloxy)-2,3-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It can be used in the development of advanced materials, such as liquid crystals and polymers, due to its specific electronic and steric properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopentyloxy)-2,3-difluorobenzene in various reactions involves the interaction of its functional groups with specific reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In electrophilic aromatic substitution, the benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the substitution of hydrogen atoms on the ring.
Comparison with Similar Compounds
- 1-Bromo-4-(n-pentyloxy)benzene
- 1-Bromo-4-(cyclohexyloxy)-2,3-difluorobenzene
- 1-Bromo-4-(methoxy)-2,3-difluorobenzene
Comparison: 1-Bromo-4-(cyclopentyloxy)-2,3-difluorobenzene is unique due to the presence of both cyclopentyloxy and difluorobenzene groups, which impart distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-bromo-4-cyclopentyloxy-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O/c12-8-5-6-9(11(14)10(8)13)15-7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQZNHTCDJZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=C(C=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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